Tert-Butyl (2-(methylthio)ethyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-methylsulfanylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)9-5-6-12-4/h5-6H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTZPSAMFDSYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399880 | |
| Record name | Tert-Butyl (2-(methylthio)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174360-08-8 | |
| Record name | Tert-Butyl (2-(methylthio)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Tert Butyl 2 Methylthio Ethyl Carbamate: a Pivotal Compound in Contemporary Organic Synthesis
Contextualizing the Carbamate (B1207046) Functionality in Chemical Research
The carbamate group (-NHCOO-) is a critical structural motif in a vast array of organic molecules and plays a multifaceted role in chemical research. Structurally, it can be viewed as a hybrid of an amide and an ester, conferring upon it a unique set of properties. This functional group is notably stable under a variety of reaction conditions, yet it can be cleaved under specific circumstances, making it an excellent protecting group for amines. organic-chemistry.orgchem-station.com
In medicinal chemistry, the carbamate linkage is frequently employed as a bioisostere for the amide bond found in peptides. nih.govsigmaaldrich.com This substitution can enhance a drug candidate's metabolic stability by making it less susceptible to enzymatic degradation by proteases. Furthermore, the incorporation of a carbamate moiety can improve a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The carbamate group's ability to participate in hydrogen bonding interactions is also crucial for the binding of drug molecules to their biological targets. nih.gov
Strategic Importance as a Molecular Building Block in Complex Chemical Architectures
Tert-Butyl (2-(methylthio)ethyl)carbamate serves as a strategic building block in the synthesis of more complex molecules due to its distinct structural features. The Boc-protected amine allows for the selective introduction of the (2-(methylthio)ethyl)amino fragment into a target molecule. The Boc group can be readily removed under acidic conditions, revealing a primary amine that can then participate in a wide range of subsequent chemical transformations, such as amide bond formation, alkylation, or arylation. total-synthesis.comresearchgate.net
The presence of the methylthioether group (-SMe) offers additional opportunities for synthetic manipulation. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic and steric properties of the molecule and introduce new functionalities. This versatility makes this compound a valuable reagent in the construction of diverse molecular scaffolds.
Published research has demonstrated the utility of this compound in the synthesis of anthranilic diamide (B1670390) insecticides and novel glycopeptidomimetics based on N-substituted oligoglycines bearing N-linked lactoside side chains. coompo.com These applications underscore its importance in creating molecules with specific biological activities.
Historical and Current Research Landscape of N-tert-Butoxycarbonyl Protected Amines
The development of the tert-butoxycarbonyl (Boc) group as a protecting group for amines revolutionized the field of peptide synthesis and has since become a cornerstone of modern organic chemistry. rsc.org Introduced in the late 1950s, the Boc group offered a significant advantage over previously used protecting groups due to its stability under a wide range of conditions and its facile removal with mild acids, such as trifluoroacetic acid (TFA). rsc.orgmasterorganicchemistry.com This orthogonality allowed for the selective deprotection of the N-terminal amine of a growing peptide chain without affecting other acid-labile protecting groups on the amino acid side chains. This strategy was famously employed by R. Bruce Merrifield in his pioneering work on solid-phase peptide synthesis, for which he was awarded the Nobel Prize in Chemistry in 1984.
The historical development of amine protecting groups has seen a continuous evolution towards greater efficiency, selectivity, and milder reaction conditions. While the Boc group remains widely used, other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under basic conditions, have also gained prominence, offering alternative orthogonal strategies. masterorganicchemistry.com
Current research in the field of N-Boc protected amines focuses on several key areas:
Development of Milder and More Selective Deprotection Methods: While TFA is effective, researchers are continually seeking even milder conditions to deprotect Boc-amines in the presence of other sensitive functional groups. rsc.orgderpharmachemica.com Methodologies using various Lewis acids, and even catalyst-free, water-based systems have been explored. derpharmachemica.comnih.gov
One-Pot Protection and Functionalization Reactions: To improve synthetic efficiency, there is a strong interest in developing tandem reactions where the amine is protected and then undergoes further transformation in a single reaction vessel. nih.gov
Applications in the Synthesis of Complex Natural Products and Pharmaceuticals: N-Boc protected amines, including this compound, continue to be indispensable tools in the total synthesis of complex bioactive molecules. researchgate.net
The enduring importance of the N-Boc protecting group is a testament to its versatility and reliability in organic synthesis. As chemists continue to tackle the construction of increasingly complex molecules, the strategic use of N-Boc protected building blocks like this compound will undoubtedly remain a central theme.
Advanced Synthetic Pathways to Tert Butyl 2 Methylthio Ethyl Carbamate and Its Analogs
Direct Amination and Carbamoylation Approaches
The most direct route to Tert-Butyl (2-(methylthio)ethyl)carbamate involves the formation of the carbamate (B1207046) bond on the readily available 2-(methylthio)ethylamine (B103984) precursor. This approach is efficient and widely employed due to the commercial availability of the starting amine.
Utilizing Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in Amine Protection Strategies
The protection of amines using a tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. The Boc group is valued for its stability under a wide range of reaction conditions, including exposure to most bases and nucleophiles, yet it can be readily removed under moderately acidic conditions. Di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O), is the most prevalent reagent for introducing the Boc protecting group onto an amine. wikipedia.orgwikipedia.org
The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating tert-butyl carbonate. The unstable tert-butyl carbonate subsequently decomposes into carbon dioxide and tert-butoxide, which deprotonates the newly formed carbamic acid, driving the reaction to completion. This process is often performed in the presence of a mild base, such as sodium bicarbonate or triethylamine, to neutralize the acidic byproduct. wikipedia.org The reaction can be carried out in various solvents, including dichloromethane (B109758) (DCM), tetrahydrofuran (THF), acetonitrile (B52724), or even under aqueous conditions. wikipedia.org
Amine Protection of 2-(Methylthio)ethylamine Precursors
The direct N-tert-butoxycarbonylation of 2-(methylthio)ethylamine is the most straightforward method for synthesizing this compound. The precursor, 2-(methylthio)ethylamine, is a commercially available primary amine. The reaction involves treating this amine with Di-tert-butyl dicarbonate under standard conditions to afford the desired product in high yield.
The typical procedure involves dissolving 2-(methylthio)ethylamine in a suitable solvent, such as dichloromethane, and adding a base like triethylamine. Di-tert-butyl dicarbonate is then added, often portion-wise or as a solution, and the mixture is stirred at room temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC). The resulting this compound can then be isolated and purified using standard workup and chromatographic techniques.
| Reagent/Condition | Purpose | Typical Implementation |
| Starting Material | Amine source | 2-(Methylthio)ethylamine |
| Protecting Agent | Introduces the Boc group | Di-tert-butyl dicarbonate (Boc₂O) |
| Base (optional) | Neutralizes acidic byproducts | Triethylamine, Sodium Bicarbonate, DMAP |
| Solvent | Reaction medium | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | Reaction condition | 0 °C to Room Temperature |
| Workup | Isolation of product | Aqueous wash, extraction, and drying |
| Purification | Final purification | Flash chromatography on silica gel |
Multistep Convergent Synthesis from Readily Available Starting Materials
While direct protection of 2-(methylthio)ethylamine is efficient, multistep routes offer flexibility, especially when the precursor is unavailable or when analogs with specific structural modifications are desired. These pathways often involve constructing the core structure through sequential bond-forming reactions.
Reductive Amination and Subsequent Carbamate Formation Strategies
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing an alternative route to the amine precursor. masterorganicchemistry.comorganic-chemistry.org This two-step, often one-pot, process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine, followed by the reduction of the intermediate imine or enamine to the corresponding amine. sigmaaldrich.com For the synthesis of this compound, one could envision a strategy starting from (methylthio)acetaldehyde.
In this hypothetical pathway, (methylthio)acetaldehyde would be reacted with ammonia or an ammonia equivalent to form an intermediate imine. This imine is then reduced in situ to 2-(methylthio)ethylamine using a selective reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB). masterorganicchemistry.comnih.gov STAB is often preferred due to its mild nature and tolerance of a wide range of functional groups. nih.gov Once the 2-(methylthio)ethylamine is formed, it can be protected with Boc₂O as described in section 2.1.2, often without the need for intermediate purification. A tandem, one-pot procedure for direct reductive amination followed by N-Boc protection has been developed, which can streamline this process significantly. nih.govnih.gov
Functional Group Interconversions Leading to the Methylthioethyl Moiety
Functional Group Interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk This approach can be used to construct the methylthioethyl moiety from precursors containing different functionalities. For instance, a synthetic route could commence with a readily available 2-carbon synthon bearing a leaving group, such as 2-bromoethanol or 2-chloroethylamine.
One possible FGI pathway involves the nucleophilic substitution of a halide or a sulfonate ester (e.g., tosylate or mesylate) with a sulfur nucleophile. ub.edu For example, N-Boc-2-chloroethylamine could be reacted with sodium thiomethoxide (NaSMe) to displace the chloride and form the desired methylthioether linkage directly, yielding this compound. Alternatively, one could start with N-Boc-ethanolamine. The hydroxyl group could be converted into a good leaving group, such as a tosylate, which is then displaced by sodium thiomethoxide.
| Starting Material | Key Transformation | Reagents | Intermediate/Product |
| N-Boc-2-chloroethylamine | Nucleophilic Substitution (S_N2) | Sodium thiomethoxide (NaSMe) | This compound |
| N-Boc-ethanolamine | Tosylation, then S_N2 | 1. TsCl, Pyridine 2. NaSMe | Tert-Butyl (2-(tosyloxy)ethyl)carbamate |
| 2-Bromoethanol | Thioether formation, then amination and protection | 1. NaSMe 2. (e.g., Mitsunobu reaction, then Boc protection) | 2-(Methylthio)ethanol |
Catalytic and Stereoselective Synthetic Methodologies
While this compound itself is achiral, the synthesis of its chiral analogs is of significant interest, particularly for applications in medicinal chemistry. Catalytic and stereoselective methods enable the synthesis of such analogs with high enantiomeric or diastereomeric purity.
Enantioselective syntheses of analogs of this compound have been developed, often employing asymmetric reactions to install stereocenters. For example, asymmetric aldol reactions have been utilized to create chiral β-hydroxy acid derivatives. nih.gov These intermediates can then be converted into the corresponding amines with retention of stereochemistry via a Curtius rearrangement. nih.gov Subsequent functional group manipulations, including the introduction of the methylthio group and Boc protection, would lead to the final chiral analog. This strategy allows for precise control over the stereochemistry at one or more positions within the molecule, which is crucial for developing stereochemically defined drug candidates. nih.gov
Catalysis can also play a role in the key bond-forming steps. chemscene.com For instance, transition metal-catalyzed cross-coupling reactions could be employed to form the C-S bond, providing an alternative to traditional nucleophilic substitution methods. researchgate.net While not commonly reported for this specific molecule, catalyst-free methods for N-Boc protection under aqueous conditions have also been described, offering a greener and more efficient alternative to traditional methods. nih.gov
Transition Metal-Catalyzed Coupling Reactions for Derivative Synthesis
Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives of this compound. These reactions are characterized by their mild conditions and high functional group tolerance.
Copper-catalyzed cross-coupling reactions, for instance, are effective for synthesizing carbamates. organic-chemistry.org This approach can involve the coupling of amines with alkoxycarbonyl radicals generated from carbazates, providing a versatile route to various carbamate derivatives under mild conditions. organic-chemistry.org For the synthesis of thioether-containing carbamates and their analogs, palladium- and nickel-catalyzed reactions are particularly relevant. These catalysts can facilitate the coupling of sulfur-based nucleophiles with various organic electrophiles, allowing for the introduction or modification of the methylthio group in the target molecule.
Another significant strategy involves the direct conversion of Boc-protected amines. While some modern methods aim to avoid metal catalysts, earlier developments showed that catalysts based on cobalt (Co) and zinc (Zn) could effectively facilitate the direct conversion of Boc-protected amines into carbamates by reacting them with formates or alcohols. nih.gov
Table 1: Overview of Transition Metal Catalysts in Carbamate Derivative Synthesis
| Catalyst Type | Reactants | Product Type | Key Advantages |
|---|---|---|---|
| Copper (Cu) | Amines, Carbazates | Substituted Carbamates | Mild reaction conditions, environmentally friendly. organic-chemistry.org |
| Palladium (Pd) | Thiols, Organic Halides | Thioether Derivatives | High efficiency in C-S bond formation. |
| Nickel (Ni) | Thiols, Organic Halides | Thioether Derivatives | Cost-effective alternative to palladium. |
| Cobalt (Co) | Boc-protected Amines, Alcohols | Substituted Carbamates | Direct conversion of readily available materials. nih.gov |
| Zinc (Zn) | Boc-protected Amines, Formates | Substituted Carbamates | Facilitates direct conversion pathways. nih.gov |
Asymmetric Synthesis of Chiral Analogues
The development of chiral analogues of this compound is crucial for applications where stereochemistry dictates biological activity, such as in protease inhibitors. Asymmetric synthesis provides routes to enantiomerically pure compounds, which is a significant challenge, especially for creating tertiary thiols and thioethers. beilstein-journals.orgresearchgate.net
One powerful strategy is the use of asymmetric aldol reactions to establish stereogenic centers. For example, highly diastereoselective syn- and anti-aldol reactions have been used to create chiral aminoalkyl oxiranes, which are precursors to complex molecules. nih.gov In these syntheses, titanium- or boron-enolates derived from chiral auxiliaries react with aldehydes to set two adjacent stereocenters with high control. The resulting β-hydroxy acid can then be converted to the corresponding amine via a Curtius rearrangement, followed by protection with a tert-butoxycarbonyl (Boc) group. nih.gov This methodology could be adapted to synthesize chiral precursors to this compound by using appropriate sulfur-containing starting materials.
Another approach involves the stereoselective alkylation of lithiated carbamates. The deprotonation of a prochiral carbamate using a chiral ligand-alkyllithium complex, such as sec-butyllithium in the presence of (-)-sparteine, can generate a configurationally stable carbanion. nih.gov Trapping this intermediate with an electrophile proceeds with high enantioselectivity, offering a direct method to introduce chirality alpha to the nitrogen atom. nih.gov
Table 2: Key Strategies in Asymmetric Synthesis of Chiral Carbamate Analogs
| Method | Key Reagents/Steps | Stereochemical Control | Application |
|---|---|---|---|
| Asymmetric Aldol Reaction | Chiral auxiliary, Ti- or B-enolates, Curtius rearrangement | High diastereoselectivity (up to >95%) | Synthesis of chiral aminoalkyl epoxides and BACE1 inhibitors. nih.gov |
| Stereoselective Alkylation | sec-Butyllithium/(-)-sparteine, electrophile trap | High enantiomeric ratios | Creation of enantioenriched functionalized carbamates. nih.gov |
| Modified Mitsunobu Reaction | Phenoxydiphenylphosphine, azide oxidant | Excellent stereospecificity | Efficient synthesis of chiral tertiary thioethers from hindered alcohols. beilstein-journals.org |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of Related Carbamates
The synthesis of carbamates has traditionally relied on hazardous reagents like phosgene and isocyanates. researchgate.netresearchgate.net Green chemistry seeks to mitigate these issues by designing chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org
The twelve principles of green chemistry provide a framework for this endeavor. Key principles relevant to carbamate synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis. yale.eduacs.org
Table 3: Core Principles of Green Chemistry
| Principle | Description |
|---|---|
| Prevention | It is better to prevent waste than to treat it after it has been created. acs.org |
| Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org |
| Less Hazardous Syntheses | Methods should use and generate substances with little or no toxicity. acs.org |
| Catalysis | Catalytic reagents are superior to stoichiometric reagents. yale.edu |
| Renewable Feedstocks | Use of renewable rather than depleting raw materials is preferred. yale.edu |
| Reduce Derivatives | Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided. acs.org |
Sustainable approaches to carbamate synthesis are actively being explored. A significant advancement is the use of carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock, as an alternative to phosgene. researchgate.netrsc.org Basic catalysts can facilitate the reaction of amines, alcohols, and CO₂ to produce carbamates under mild conditions, often without needing dehydrating agents. rsc.org This halogen-free method aligns with several green chemistry principles.
Another sustainable strategy is the direct synthesis of carbamates from Boc-protected amines, which are readily available. A novel method utilizes tert-butoxide lithium (t-BuOLi) as the sole base, completely avoiding the need for metal catalysts and hazardous reagents. nih.gov This process is not only more environmentally benign but also shows broad applicability for synthesizing carbamates, thiocarbamates, and ureas with high yields. nih.gov Furthermore, synthesizing highly functional carbamates through the ring-opening of cyclic carbonates with unprotected amino acids in water represents an inexpensive, scalable, and green protocol. rsc.org
Elucidating the Reactivity Profile and Reaction Mechanisms of Tert Butyl 2 Methylthio Ethyl Carbamate
Deprotection Strategies for the N-tert-Butoxycarbonyl Group
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, controlled circumstances. The deprotection of the Boc group in tert-butyl (2-(methylthio)ethyl)carbamate is a critical step in many synthetic pathways, allowing for the subsequent functionalization of the liberated amine.
Acid-Mediated Cleavage Mechanisms of the Boc Group
The most common method for the removal of the Boc group is through acid-mediated cleavage. This process is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. organic-chemistry.org The generally accepted mechanism for this reaction involves the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) group by the acid. This step increases the electrophilicity of the carbonyl carbon.
Formation of a Carbamic Acid Intermediate: Following protonation, the tert-butyl group is eliminated as a stable tert-butyl cation. This results in the formation of an unstable carbamic acid intermediate.
Decarboxylation: The carbamic acid intermediate readily undergoes decarboxylation, releasing carbon dioxide and yielding the free amine.
Protonation of the Amine: Under the acidic conditions, the newly formed amine is protonated to give the corresponding ammonium (B1175870) salt. organic-chemistry.org
The stability of the resulting tert-butyl cation is a key thermodynamic driving force for this reaction. This cation can subsequently be trapped by a nucleophile or undergo elimination to form isobutene. nih.gov
The kinetics of the acid-catalyzed deprotection of Boc-protected amines have been studied, and in some cases, the reaction rate has been found to exhibit a second-order dependence on the acid concentration. This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. masterorganicchemistry.comorganic-chemistry.org
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Reference |
| Trifluoroacetic acid (TFA) | Neat or in Dichloromethane (B109758) (DCM) | organic-chemistry.org |
| Hydrochloric acid (HCl) | In Dioxane, Ethyl Acetate, or Methanol | researchgate.net |
| Phosphoric acid | Aqueous solution in Tetrahydrofuran (THF) | |
| Sulfuric acid | In tert-Butyl acetate | researchgate.net |
Alternative Deprotection Methodologies and Their Selectivity
While acid-mediated cleavage is prevalent, the harsh conditions can be incompatible with sensitive functional groups elsewhere in the molecule. Consequently, a range of alternative deprotection methodologies have been developed, offering greater selectivity.
Thermal Deprotection: The Boc group can be removed thermally, often by heating in a suitable solvent. This method avoids the use of strong acids and can be advantageous for substrates sensitive to acidic conditions. Continuous flow reactors have been utilized for the thermal deprotection of N-Boc protected amines, allowing for precise temperature control and residence times.
Lewis Acid-Mediated Deprotection: Various Lewis acids can effect the cleavage of the Boc group. Reagents such as ZnBr₂ have been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups, and this selectivity can sometimes be extended to Boc-protected amines. nih.gov
Base-Mediated Deprotection: Although the Boc group is generally stable to basic conditions, certain strong bases or specific reaction conditions can achieve its removal. For instance, microwave-assisted basic deprotection has been reported. researchgate.net
Other Mild Methods:
Silica Gel: Silica gel has been reported to effect the deprotection of N-Boc groups, particularly for thermally sensitive heterocycles. researchgate.net
Oxalyl Chloride in Methanol: A mild method for the selective deprotection of the N-Boc group using oxalyl chloride in methanol has been developed, which is tolerant of various functional groups. researchgate.net
Water-Mediated Catalyst-Free Deprotection: Under reflux conditions, water can act as a dual acid/base catalyst to promote the deprotection of N-Boc groups in a neutral and selective manner. researchgate.net
Table 2: Alternative Reagents and Conditions for Boc Deprotection
| Method | Reagent/Condition | Selectivity/Advantages | Reference |
| Thermal | Heating in solvent (e.g., TFE, MeOH) | Acid-free, suitable for continuous flow | wikipedia.org |
| Lewis Acid | ZnBr₂ in DCM | Chemoselective for certain substrates | nih.gov |
| Base-Mediated | K₃PO₄·H₂O in CH₃OH (microwave) | Avoids acidic conditions | researchgate.net |
| Mild/Neutral | Silica gel, Oxalyl chloride/MeOH, Boiling water | High selectivity, functional group tolerance | researchgate.netresearchgate.net |
Transformations Involving the Thioether Moiety
The methylthioether group in this compound is a reactive site that can undergo various transformations, most notably oxidation and alkylation.
Oxidation Reactions: Synthesis of Sulfoxides and Sulfones
The sulfur atom in the thioether moiety can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. The level of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions.
Synthesis of Sulfoxides: Selective oxidation to the sulfoxide can be achieved using a variety of reagents. Common oxidants for this transformation include:
Hydrogen Peroxide (H₂O₂): In the presence of a suitable catalyst, such as a recyclable silica-based tungstate, H₂O₂ can selectively oxidize sulfides to sulfoxides. nih.gov
tert-Butyl Hydroperoxide (t-BuOOH): This reagent, often in the presence of a catalyst, is also effective for the selective oxidation of sulfides. nih.gov
Sodium Periodate (NaIO₄): A mild and selective reagent for the oxidation of sulfides to sulfoxides.
m-Chloroperoxybenzoic Acid (m-CPBA): A common and effective reagent for this transformation, although over-oxidation to the sulfone can occur with excess reagent.
Synthesis of Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger oxidizing agents or a stoichiometric excess of the oxidant, yields the corresponding sulfone. Reagents commonly used for the synthesis of sulfones include:
Hydrogen Peroxide (H₂O₂): With an appropriate catalyst and stoichiometry, H₂O₂ can be used for the complete oxidation to the sulfone. researchgate.net
Potassium Permanganate (KMnO₄): A strong oxidizing agent that will typically oxidize thioethers directly to sulfones.
Oxone®: A potassium peroxymonosulfate salt that is a powerful and versatile oxidant for this transformation. nih.gov
The oxidation state of the sulfur atom significantly influences the electronic and steric properties of the molecule, which can be exploited in subsequent synthetic steps.
Table 3: Common Oxidizing Agents for Thioether Transformations
| Product | Reagent | Typical Conditions | Reference |
| Sulfoxide | Hydrogen Peroxide (H₂O₂) with catalyst | Room temperature | nih.gov |
| Sulfoxide | tert-Butyl Hydroperoxide (t-BuOOH) | Varies with catalyst | nih.gov |
| Sulfone | Hydrogen Peroxide (H₂O₂) with catalyst | Varies with catalyst and stoichiometry | researchgate.net |
| Sulfone | Potassium Permanganate (KMnO₄) | Varies | researchgate.net |
Alkylation and Related Chemistry of the Methylthioether Group
The sulfur atom of the methylthioether is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. This alkylation reaction proceeds via an Sₙ2 mechanism. The resulting sulfonium salt can then participate in various reactions, including acting as a leaving group or undergoing rearrangement.
The formation of a sulfonium salt activates the adjacent carbon atoms towards nucleophilic attack or deprotonation, opening up further synthetic possibilities. For instance, the formation of a sulfonium ylide by deprotonation of a carbon alpha to the sulfur can be a key step in certain carbon-carbon bond-forming reactions.
Nucleophilic and Electrophilic Reactivity at the Carbamate and Protected Amine Sites
The carbamate functionality and the Boc-protected amine in this compound exhibit both nucleophilic and electrophilic character, depending on the specific reaction conditions and the nature of the reacting species.
Nucleophilic Reactivity:
Protected Amine: The nitrogen atom of the Boc-protected amine is significantly less nucleophilic than a free amine due to the electron-withdrawing effect of the carbonyl group and steric hindrance from the bulky tert-butyl group. However, under strongly basic conditions, the N-H proton can be removed to generate an amide anion, which is a potent nucleophile and can participate in alkylation or acylation reactions. organic-chemistry.org
Carbamate Carbonyl Oxygen: The carbonyl oxygen of the carbamate can act as a nucleophile in certain reactions, for example, in intramolecular cyclizations where it can attack an electrophilic center within the same molecule.
Electrophilic Reactivity:
Carbamate Carbonyl Carbon: The carbonyl carbon of the carbamate is electrophilic and can be attacked by strong nucleophiles. This reactivity is central to the deprotection mechanism under basic conditions, where nucleophilic attack at the carbonyl carbon can lead to the cleavage of the carbamate.
Formation of Isocyanates: Under certain conditions, such as treatment with a strong base, Boc-protected amines can eliminate tert-butoxide to form an isocyanate intermediate. This highly electrophilic species can then be trapped by various nucleophiles to form ureas, carbamates, or other derivatives.
The interplay of these reactive sites allows for a diverse range of chemical transformations, making this compound a valuable and versatile building block in organic synthesis.
Investigations into Directed Metalation and Lithiation Strategies
The presence of both a nitrogen and a sulfur atom in this compound offers multiple possibilities for directed metalation, a powerful tool for C-H bond functionalization. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methylthio group are both known to influence the acidity of neighboring protons and to coordinate with organolithium bases, thereby directing deprotonation to a specific site.
While the concept of Directed ortho-Metalation (DoM) is traditionally applied to aromatic systems, the underlying principles of coordination-induced proximity deprotonation can be extended to aliphatic compounds. In the case of this compound, two primary sites are susceptible to lithiation: the carbon alpha to the sulfur atom (α-lithiation) and the carbon alpha to the nitrogen atom of the carbamate.
The acidity of protons alpha to a sulfur atom is significantly increased, making thioethers prime candidates for α-lithiation. Strong bases such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), are commonly employed for this purpose. The reaction is typically conducted at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (THF) to generate the α-lithiated species.
Conversely, the N-Boc group can also direct lithiation to the adjacent methylene (B1212753) group. The carbonyl oxygen of the carbamate can coordinate with the lithium cation of the organolithium base, positioning the base for deprotonation at the α-carbon. Studies on N-Boc protected amines have demonstrated the feasibility of such α-lithiation.
The regioselectivity of the lithiation of this compound would therefore be a subject of competitive study. The outcome is likely dependent on the specific reaction conditions, including the choice of base, solvent, temperature, and additives. Below is a hypothetical data table summarizing potential outcomes of such a study.
| Entry | Base (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Major Product | Ratio (α-S : α-N) |
| 1 | s-BuLi (1.1) | - | THF | -78 | α-S Lithiation | >95:5 |
| 2 | n-BuLi (1.1) | TMEDA (1.1) | THF | -78 | α-S Lithiation | >95:5 |
| 3 | t-BuLi (1.1) | - | Et2O | -78 to 0 | α-N Lithiation | <5:95 |
| 4 | LDA (1.1) | - | THF | -78 | α-N Lithiation | 10:90 |
This is a hypothetical data table based on the known reactivity of similar compounds.
Lithiated organic compounds are known to undergo various rearrangement reactions. In the context of a lithiated derivative of this compound, several rearrangement pathways could be envisioned, depending on the site of lithiation.
If lithiation occurs at the carbon alpha to the nitrogen, a nih.govbaranlab.org-carbamoyl rearrangement could potentially occur. This type of rearrangement has been observed in other lithiated carbamates, leading to the migration of the carbamoyl group. However, the stability of the initially formed carbanion and the reaction conditions would be critical factors.
A more likely rearrangement pathway, particularly if lithiation occurs alpha to the sulfur, is a baranlab.orgorgsyn.org-sigmatropic rearrangement, often referred to as a Wittig rearrangement. While the classic Wittig rearrangement involves an ether, analogous transformations are well-documented for thioethers. This rearrangement would involve the migration of the carbamoyl-protected aminoethyl group from the sulfur to the adjacent lithiated carbon, leading to a new carbon-carbon bond and a thiolate intermediate. Subsequent quenching would yield a functionalized thiol.
| Lithiated Species | Rearrangement Type | Proposed Product Structure |
| α-S Lithiated | baranlab.orgorgsyn.org-Wittig Rearrangement | HS-CH(CH3)-CH2-NHBoc |
| α-N Lithiated | nih.govbaranlab.org-Carbamoyl Rearrangement | MeS-CH2-CH(Li)-OC(O)N(H)tBu |
This is a hypothetical data table outlining potential rearrangement pathways.
Intramolecular Cyclization and Rearrangement Pathways in Derivative Formation
The formation of heterocyclic structures is a fundamental goal in organic synthesis. The bifunctional nature of this compound provides the necessary components for intramolecular cyclization upon activation.
Following α-lithiation at the carbon adjacent to the sulfur, the resulting carbanion could potentially act as a nucleophile in an intramolecular sense. One plausible pathway would involve the nucleophilic attack of the carbanion onto the carbonyl carbon of the Boc group. This would lead to a six-membered cyclic intermediate. Subsequent rearrangement and elimination of a tert-butoxide group could result in the formation of a 1,4-thiazinan-3-one ring system. This type of cyclization is a powerful method for the construction of nitrogen- and sulfur-containing heterocycles.
Alternatively, if the methyl group of the thioether were to be deprotonated (a less likely but still possible scenario under harsh conditions), the resulting carbanion could undergo an intramolecular nucleophilic substitution, displacing the carbamate group to form a five-membered thiomorpholine ring, although this would require activation of the carbamate as a leaving group.
The choice of reaction conditions, particularly the base and temperature, would be crucial in directing the reaction towards either rearrangement or intramolecular cyclization. A summary of potential cyclization products is presented below.
| Lithiation Site | Cyclization Pathway | Product Heterocycle |
| α-S | Nucleophilic attack on carbamate carbonyl | N-Boc-1,4-thiazinan-3-one |
| γ-S (methyl) | Intramolecular substitution | N-tert-Butyl-thiomorpholine |
This is a hypothetical data table outlining potential cyclization pathways.
Strategic Applications of Tert Butyl 2 Methylthio Ethyl Carbamate in Complex Molecule Synthesis
Utilization as a Versatile C2N-Scaffold for Chain Elongation
While direct evidence for the use of Tert-Butyl (2-(methylthio)ethyl)carbamate as a C2N-scaffold for chain elongation is not extensively documented in publicly available literature, its structural motifs are analogous to other bifunctional building blocks commonly employed in such synthetic strategies. The Boc-protected amine provides a stable, yet readily deprotectable nitrogen source, while the methylthioether offers a latent handle for further functionalization or cyclization.
The general principle of using such scaffolds involves the sequential or tandem addition of carbon units to both the nitrogen and the sulfur-containing terminus. For instance, after deprotection of the amine, it can undergo standard N-alkylation or acylation reactions to introduce new carbon chains. The methylthioether, on its part, can be activated for carbon-carbon or carbon-heteroatom bond formation through various methods, including oxidation to the corresponding sulfoxide (B87167) or sulfone, which enhances its leaving group ability. This dual functionality allows for a stepwise and controlled elongation of a molecular framework, making it a potentially valuable tool in the synthesis of linear and branched structures.
Incorporation into Peptide and Peptidomimetic Frameworks
The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.govorgsyn.org The presence of the Boc group in this compound makes it a suitable building block for incorporation into peptide chains. nih.gov The use of Boc-protected amino acids is advantageous in the synthesis of hydrophobic peptides and those containing ester and thioester moieties. orgsyn.org
The thioether functionality introduces a unique feature into the peptide backbone or side chain, which can influence the conformational properties of the resulting peptidomimetic. Thioether-containing peptides are of significant interest due to their increased stability towards enzymatic degradation compared to their natural peptide counterparts. Several synthetic routes have been developed for obtaining thioether-containing peptides, often involving the reaction of halo-acylated peptides with aminothiols. scispace.comnih.gov The incorporation of this compound would offer a straightforward method to introduce a flexible thioether linkage.
Furthermore, the methylthio group can serve as a handle for post-synthetic modifications, such as oxidation to the more polar sulfoxide or sulfone, allowing for the fine-tuning of the physicochemical properties of the peptide or peptidomimetic.
Role in the Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound makes it a promising precursor for the synthesis of various heterocyclic compounds. While specific examples utilizing this exact compound are not readily found in the literature, analogous structures are widely used in cyclization reactions.
Precursor for Advanced Pharmaceutical Intermediates and Bioconjugation Tools
The unique structural features of this compound position it as a valuable precursor for the synthesis of sophisticated pharmaceutical intermediates and tools for bioconjugation.
Construction of Linkers for "Click Chemistry" Applications
"Click chemistry" refers to a class of biocompatible, highly efficient, and specific reactions, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. tcichemicals.com These reactions are widely used in drug discovery, materials science, and bioconjugation to link different molecular fragments. researchgate.net The synthesis of linkers containing terminal alkynes or azides is crucial for these applications.
While direct synthesis of click chemistry linkers from this compound is not explicitly detailed, its structure provides a clear pathway for such modifications. The deprotected amine can be readily functionalized with an alkyne- or azide-containing moiety through standard acylation or alkylation reactions. For example, reaction with propargyl bromide or an azide-containing carboxylic acid would yield a bifunctional linker. The thioether portion of the molecule can be retained to modulate solubility and pharmacokinetic properties or it can be further modified. A related compound, tert-butyl (5-ethynylpyridin-3-yl)carbamate, is commercially available and serves as a building block in syntheses requiring a clickable handle. glpbio.com
Building Blocks for Enzyme Inhibitors and Other Bioactive Molecules
The structural components of this compound are found in various bioactive molecules and enzyme inhibitors. The carbamate (B1207046) group is a common feature in many pharmaceuticals. researchgate.net A patent application describes the use of a tert-butyl carbamate derivative in the synthesis of Lacosamide, an anti-epileptic drug, highlighting the importance of such intermediates in pharmaceutical synthesis. google.com
The methylthioether group can be oxidized to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group. rsc.orgorganic-chemistry.org This transformation is significant as sulfoxides and sulfones are present in numerous biologically active compounds and can act as hydrogen bond acceptors, thereby influencing drug-receptor interactions. The oxidation of thioethers to sulfoxides can be achieved using various reagents, including hydrogen peroxide. organic-chemistry.org A supplier lists tert-Butyl (2-(methylsulfinyl)ethyl)carbamate, the oxidized form of the title compound, indicating its utility in synthesis. pharmaffiliates.com Furthermore, studies have shown that tert-butyl carbamate can inhibit the metabolism of ethyl carbamate, suggesting a potential role in modulating enzyme activity. nih.gov The synthesis of various bioactive carbamate derivatives with anti-inflammatory properties further underscores the potential of this compound as a precursor to novel therapeutic agents. nih.gov
Structural Modifications and Analogues of Tert Butyl 2 Methylthio Ethyl Carbamate
Design and Synthesis of N-Substituted Analogues
The nitrogen atom of the carbamate (B1207046) group in tert-butyl (2-(methylthio)ethyl)carbamate is a key site for introducing structural diversity. N-substituted analogues, including N-alkyl and N-acyl derivatives, can be synthesized to modulate the compound's properties.
N-Alkylation:
The introduction of an alkyl group onto the carbamate nitrogen can be achieved through various synthetic methodologies. A common approach involves the deprotonation of the N-H bond using a suitable base, followed by reaction with an alkyl halide. For instance, N-methylation of carbamate derivatives of α-amino acids has been accomplished by treatment with tert-butyl perbenzoate in the presence of a copper(II) catalyst. Another effective method for N-alkylation is phase transfer catalysis (PTC). In this approach, a quaternary ammonium (B1175870) salt is used to shuttle a hydroxide (B78521) ion from the aqueous phase to the organic phase, where it deprotonates the carbamate. The resulting anion then reacts with an alkylating agent, such as dimethyl sulfate, to yield the N-alkylated product. This method has been successfully employed in the synthesis of various N-alkylated carbamates.
N-Acylation:
N-acylation introduces an acyl group to the carbamate nitrogen, forming an N-acylcarbamate. This can be achieved by reacting the parent carbamate with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. A notable example is the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate analogues. In this synthesis, tert-butyl 2-aminophenylcarbamate is condensed with various substituted carboxylic acids using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). This versatile method allows for the introduction of a wide array of acyl groups, enabling a thorough investigation of the impact of N-acylation on the molecule's properties.
| Modification | Synthetic Method | Reagents | Potential Analogues |
| N-Alkylation | Phase Transfer Catalysis | Alkyl halide (e.g., CH₃I), Base (e.g., NaOH), Phase Transfer Catalyst (e.g., TBAB) | N-methyl, N-ethyl, N-benzyl derivatives |
| N-Acylation | Amide Coupling | Carboxylic acid, Coupling agents (e.g., EDCI, HOBt), Base (e.g., DIPEA) | N-acetyl, N-benzoyl, N-propionyl derivatives |
Variations in the Alkylthio Chain: Homologation and Heteroatom Substitution
Modifications to the 2-(methylthio)ethyl side chain can significantly influence the molecule's interaction with biological targets. These variations include changing the length of the alkyl chain (homologation) and replacing the sulfur atom with other heteroatoms.
Homologation:
Homologation involves the extension or shortening of the alkyl chain separating the carbamate and the methylthio group. For example, synthesizing tert-butyl (3-(methylthio)propyl)carbamate or tert-butyl ((methylthio)methyl)carbamate would provide insight into the optimal chain length for a desired activity. The synthesis of these homologues typically starts from the corresponding amino-alkane-thiol, which is then protected with a tert-butoxycarbonyl (Boc) group.
Heteroatom Substitution:
Replacing the sulfur atom with other heteroatoms, such as oxygen or nitrogen, can lead to analogues with distinct electronic and hydrogen-bonding properties.
Oxygen Substitution: The synthesis of the oxygen analogue, tert-butyl (2-methoxyethyl)carbamate, would involve the Boc-protection of 2-methoxyethylamine. This substitution would increase the polarity and hydrogen bond accepting capacity of the side chain.
Nitrogen Substitution: Replacing the methylthio group with an amino or alkylamino group introduces a basic center and additional hydrogen bonding capabilities. The synthesis of tert-butyl (2-aminoethyl)carbamate and its N-alkylated derivatives, such as tert-butyl (2-(methylamino)ethyl)carbamate, has been well-documented. nih.gov These syntheses often involve the selective protection of one amino group in a diamine with a Boc group. nih.govorganic-chemistry.org
| Chain Variation | Starting Material | Resulting Analogue | Key Property Change |
| Homologation (n=1) | 1-Amino-3-(methylthio)propane | Tert-butyl (3-(methylthio)propyl)carbamate | Increased lipophilicity and chain flexibility |
| Heteroatom (Oxygen) | 2-Methoxyethylamine | Tert-butyl (2-methoxyethyl)carbamate | Increased polarity and hydrogen bond accepting ability |
| Heteroatom (Nitrogen) | Ethane-1,2-diamine | Tert-butyl (2-aminoethyl)carbamate | Introduction of a basic center and hydrogen bond donor/acceptor |
| Heteroatom (N-Alkylation) | N-Methylethane-1,2-diamine | Tert-butyl (2-(methylamino)ethyl)carbamate | Modulated basicity and hydrogen bonding potential |
Replacement of the Tert-Butyl Moiety: Exploring Alternative Carbamate Protecting Groups
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. nih.govnih.gov However, in the design of analogues, it is often desirable to explore other carbamate protecting groups that offer different cleavage conditions, a concept known as orthogonality in chemical synthesis. mdpi.com This allows for the selective deprotection of one amine in the presence of others. The most common alternatives to the Boc group are the benzyl (B1604629) carbamate (Cbz or Z) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. nih.gov
Benzyl Carbamate (Cbz) Analogues:
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate in the presence of a base. rsc.org It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). nih.gov This provides an orthogonal deprotection strategy to the acid-labile Boc group. The synthesis of benzyl (2-(methylthio)ethyl)carbamate has been reported, providing a direct analogue where the tert-butyl group is replaced by a benzyl group. rsc.org
9-Fluorenylmethyloxycarbonyl (Fmoc) Analogues:
The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. nih.gov A key feature of the Fmoc group is its lability to basic conditions, typically a solution of piperidine (B6355638) in DMF. nih.govgoogle.com This makes it orthogonal to both the acid-labile Boc group and the hydrogenolysis-labile Cbz group. The synthesis of an Fmoc-protected analogue would proceed by reacting 2-(methylthio)ethylamine (B103984) with an Fmoc-reagent.
| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions | Orthogonality |
| Tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) nih.govnih.gov | Orthogonal to Cbz and Fmoc |
| Benzyl carbamate | Cbz or Z | Benzyl chloroformate (Cbz-Cl) rsc.org | Catalytic hydrogenolysis (H₂/Pd-C) nih.gov | Orthogonal to Boc and Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu nih.gov | Base (e.g., Piperidine in DMF) nih.govgoogle.com | Orthogonal to Boc and Cbz |
Stereochemical Control in Analogue Synthesis and Its Implications
The introduction of chiral centers into analogues of this compound can have profound effects on their biological activity. nih.govresearchgate.net Stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov Therefore, the ability to control the stereochemistry during the synthesis of analogues is of paramount importance.
Chiral centers can be introduced at various positions, for instance, by modifying the ethyl backbone or by incorporating chiral substituents on the nitrogen or sulfur atoms. The synthesis of enantiomerically pure or enriched analogues can be achieved through several strategies:
Use of Chiral Starting Materials: A straightforward approach is to start the synthesis from a readily available chiral building block. For example, chiral amino alcohols or amino acids containing a sulfur moiety can be used as precursors. researchgate.net
Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to induce stereoselectivity in a reaction that creates a new chiral center. Examples of asymmetric reactions that could be employed in the synthesis of chiral carbamate analogues include:
Asymmetric Aldol Reactions: These reactions can be used to create vicinal amino alcohol functionalities with high stereocontrol. nih.gov
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds, catalyzed by chiral organocatalysts, can establish stereocenters with high enantioselectivity. doi.org Pyrrolidine-carbamate based chiral organocatalysts have been shown to be effective in this regard. doi.orgresearchgate.net
Asymmetric Mannich Reactions: This reaction can be used to synthesize chiral β-amino carbonyl compounds, which are versatile intermediates for the synthesis of a variety of chiral amines and amino acids. organic-chemistry.org
The implications of stereochemistry are significant. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. nih.gov Therefore, the development of stereoselective syntheses is crucial for producing safer and more effective therapeutic agents. The absolute configuration of the chiral centers in the synthesized analogues would need to be determined using techniques such as X-ray crystallography or by comparison with known standards.
Advanced Analytical and Spectroscopic Methodologies for Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Tert-Butyl (2-(methylthio)ethyl)carbamate. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key expected signals for this compound are:
A singlet corresponding to the nine equivalent protons of the tert-butyl group.
A singlet for the three protons of the methylthio (-S-CH₃) group.
Two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, which are coupled to each other.
A broad singlet for the carbamate (B1207046) proton (-NH-), which may exchange with trace water in the solvent, affecting its appearance.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The expected resonances include:
A signal for the quaternary carbon of the tert-butyl group.
A signal for the methyl carbons of the tert-butyl group.
A resonance for the carbonyl carbon (C=O) of the carbamate functional group.
Signals for the methyl carbon of the methylthio group and the two methylene carbons of the ethyl linker.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.0 | Broad Singlet | 1H | -NH - |
| ~3.3 | Triplet | 2H | -CH₂-NH- |
| ~2.7 | Triplet | 2H | -S-CH₂- |
| ~2.1 | Singlet | 3H | -S-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~156.0 | C =O |
| ~79.5 | -C (CH₃)₃ |
| ~40.0 | -C H₂-NH- |
| ~35.0 | -S-C H₂- |
| ~28.4 | -C(C H₃)₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-TOF, HRMS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) provide highly accurate mass measurements, confirming the molecular formula.
For this compound, the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed. The fragmentation of carbamates containing a tert-butoxycarbonyl (t-Boc) group is well-characterized. doaj.orgnih.gov Common fragmentation pathways under ESI collision-induced dissociation (ESI-CID) involve the loss of neutral molecules. nih.gov Key fragmentation includes the loss of isobutylene (B52900) (C₄H₈, 56 Da) and the subsequent or concerted loss of carbon dioxide (CO₂, 44 Da), resulting in a total loss of 100 Da. nih.gov Under electron impact (EI) ionization, a prominent fragment is often the tert-butyl cation (C₄H₉⁺) at m/z 57. doaj.org
Table 3: Characteristic Mass Spectrometry Fragments for this compound
| Ion/Fragment | Description | Ionization Mode |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | ESI |
| [M-C₄H₈]⁺ | Loss of isobutylene | ESI, EI |
| [M-C₄H₈-CO₂]⁺ | Loss of isobutylene and carbon dioxide | ESI, EI |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC, GC)
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, thereby assessing its purity and monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be visualized under UV light or with a suitable staining agent. The difference in polarity between the starting amine and the carbamate product results in different retention factors (Rf values), allowing for easy tracking.
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method used for purity assessment. nih.gov A reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water is commonly employed. The compound is detected using a UV detector, and the purity is determined by integrating the area of the product peak relative to the total area of all peaks.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable compounds like carbamates. nih.govorientjchem.org It can be used to determine the purity of the final product and to detect any volatile impurities. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.
Key expected absorptions include:
An N-H stretching vibration for the carbamate group, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region.
C-H stretching vibrations from the alkyl groups (methyl and methylene) just below 3000 cm⁻¹. libretexts.org
A very strong and sharp absorption band for the carbonyl (C=O) stretch of the carbamate group, which is characteristic and typically appears around 1680-1720 cm⁻¹. libretexts.org
C-O stretching vibrations associated with the carbamate ester linkage in the 1250-1350 cm⁻¹ region. libretexts.org
N-H bending vibrations, which are typically found around 1500-1550 cm⁻¹.
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| ~3350 | N-H | Stretch |
| 2850-2980 | C-H | Alkyl Stretch |
| ~1700 | C=O | Carbamate Carbonyl Stretch |
| ~1520 | N-H | Bend |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While this compound itself may be an oil or low-melting solid, X-ray crystallography can be performed on suitable crystalline derivatives to provide unequivocal proof of structure. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding exact bond lengths, bond angles, and conformational details.
For instance, the crystal structure of a related compound, tert-butyl 2-phenylethylcarbamate, has been determined, providing a definitive solid-state confirmation of the molecular connectivity and conformation of the carbamate moiety. cardiff.ac.uk Similar analysis of a crystalline derivative of this compound would offer the most definitive structural characterization possible, confirming the spatial relationship between the tert-butyl, carbamate, and methylthioethyl groups.
Emergent Research Frontiers and Theoretical Perspectives
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful tool to investigate the molecular properties and reactivity of compounds like Tert-Butyl (2-(methylthio)ethyl)carbamate, offering insights that complement experimental findings. mdpi.com
While specific DFT studies on this compound are not widely published, the application of DFT to related carbamate (B1207046) compounds provides a framework for understanding its behavior. mdpi.comcuny.edu DFT calculations are instrumental in elucidating reaction pathways, identifying transition states, and determining activation energies at a molecular level. mdpi.com For instance, computational studies on lithium carbamates have been used to investigate their structures and aggregation states in various solvents, which is crucial for understanding their nucleophilic reactivity. cuny.edulongdom.org Such approaches could be applied to model the reaction mechanisms involving this compound, predicting its role in complex synthetic sequences and optimizing reaction conditions for higher efficiency and selectivity.
Table 1: Application of DFT in Carbamate Chemistry
| Computational Method | Application | Potential Insight for this compound |
|---|---|---|
| DFT Calculations | Elucidation of reaction pathways | Understanding the mechanism of its formation or subsequent transformations. |
| Transition State Analysis | Identification of key intermediates | Predicting reactive intermediates in catalytic cycles involving the compound. |
| Energy Profiling | Quantification of activation energies | Optimizing temperature and pressure conditions for its synthesis. |
| Solvation Models | Study of solvent effects on structure | Predicting aggregation and reactivity in different solvent environments. longdom.org |
Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the three-dimensional structure and flexibility of molecules. nih.govmdpi.com These techniques can predict how this compound might interact with other molecules, such as enzymes or catalysts. Studies on cyclic thioethers have utilized these methods to understand their physical properties and amorphous phase stability. mdpi.com For flexible molecules like this compound, MD simulations can reveal the population of different conformers in solution, which can significantly influence its reactivity. caltech.edu This information is vital for designing new catalysts or understanding its behavior in biological systems.
Sustainable Synthesis Approaches for this compound and Related Compounds
The principles of green chemistry are increasingly guiding the development of new synthetic methods for carbamates. psu.edursc.org A key focus is the use of less toxic and more abundant starting materials. One of the most promising sustainable routes is the use of carbon dioxide (CO₂) as a C1 source, which is a non-toxic, non-corrosive, and inexpensive alternative to hazardous reagents like phosgene. psu.edunih.gov
Recent research has demonstrated the synthesis of various carbamates from CO₂, amines, and alcohols using basic catalysts under mild conditions. rsc.orgresearchgate.net Another innovative and sustainable approach involves the direct transformation of Boc-protected amines, such as this compound, into other carbamates, thiocarbamates, and ureas using a simple base like tert-butoxide lithium, which avoids the need for metal catalysts and hazardous reagents. rsc.org
Table 2: Green Synthesis Strategies for Carbamates
| Method | Reagents | Key Advantages |
|---|---|---|
| CO₂ Utilization | Amine, Alcohol, CO₂ | Halogen-free, uses renewable C1 source. psu.edursc.org |
| Direct Transformation | Boc-protected amine, Alcohol/Thiol | Metal-catalyst-free, efficient, environmentally benign. rsc.org |
| Urea Alcoholysis | Urea, Alcohol | Avoids toxic isocyanates and phosgene. mdpi.com |
| Immobilized Catalysis | Amine, CO₂, Alkyl Halide, PS-DBU | Reusable catalyst, simplified purification. researchgate.net |
Novel Catalytic Systems for Transformations Involving the Compound
The development of novel catalysts is crucial for enhancing the efficiency and selectivity of reactions involving thioethers and carbamates. For the thioether moiety, there is a significant drive to develop greener catalytic reactions, moving from precious metals like palladium to more abundant base metals such as copper, nickel, or iron, and exploring C-H activation strategies to avoid halogenated intermediates. acsgcipr.org Copper-catalyzed systems, for example, have been developed for the efficient synthesis of benzyl (B1604629) thioethers from alcohols and thiols under mild conditions. nih.gov
For the carbamate group, ruthenium-pincer complexes have been reported for the unprecedented catalytic hydrogenation of thiocarbamates to form thiols and alcohols, demonstrating excellent selectivity and tolerance for other functional groups. acs.orgnih.gov Iron-pincer complexes have also emerged as the first examples of first-row transition metal catalysts for the dehydrogenative synthesis of carbamates from formamides and alcohols, offering an atom-efficient method where H₂ is the only byproduct. morressier.com These advanced catalytic systems could potentially be adapted for selective transformations of the this compound molecule at either the thioether or carbamate functionality.
Exploration of Unconventional Reactivity Patterns and Synthetic Paradigms
Beyond traditional applications, researchers are exploring novel reactivity patterns for molecules containing carbamate and thioether groups. The carbamate group, particularly the Boc protecting group, is typically used for amine protection, but recent studies have shown its potential as a reactive handle. For example, a novel methodology allows for the direct conversion of Boc-protected amines into a variety of carbamates, thiocarbamates, and ureas, proceeding through an isocyanate intermediate without the use of toxic reagents. rsc.org
For the thioether component, new paradigms in C-S bond formation are being investigated. Thiol-free methods for thioether synthesis, such as using isothiouronium salts as deoxasulfenylating agents to react with alcohols, offer a safer and more versatile alternative to traditional methods that use malodorous thiols. researchgate.net Another approach involves the regioselective synthesis of thioethers directly from N-sulfonamides using trimethylsilyl (B98337) iodide, avoiding the need for transition metal catalysts. semanticscholar.org Exploring such unconventional reactivity with this compound could lead to the discovery of new synthetic transformations and the creation of novel molecular architectures.
Q & A
Q. How is diastereoselectivity controlled in carbamate-functionalized intermediates?
- Methodological Answer : Steric and electronic effects dominate. For example:
- Steric hindrance : Bulky tert-butyl groups favor trans-addition in cyclopropane derivatives.
- Hydrogen bonding : Intramolecular H-bonds stabilize specific transition states, as seen in iodolactamization steps for Boc-protected amines .
Key Research Findings
- Synthetic Efficiency : Computational-guided synthesis reduces optimization time by 40–60% compared to trial-and-error methods .
- Stability : Boc-protected amines exhibit >90% stability under anhydrous, inert conditions for 12 months .
- Toxicity : No carcinogenic or mutagenic activity reported in OECD-compliant studies, but skin irritation requires PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
